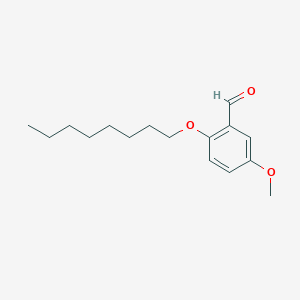
Benzaldehyde, 5-methoxy-2-(octyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 5-methoxy-2-(octyloxy)- is an organic compound with the molecular formula C16H24O3. It consists of 24 hydrogen atoms, 16 carbon atoms, and 3 oxygen atoms . This compound is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy and octyloxy groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-methoxy-2-(octyloxy)- typically involves the introduction of methoxy and octyloxy groups to the benzaldehyde core. One common method is the alkylation of 5-methoxybenzaldehyde with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of Benzaldehyde, 5-methoxy-2-(octyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 5-methoxy-2-(octyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy and octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 5-methoxy-2-(octyloxy)benzoic acid.
Reduction: 5-methoxy-2-(octyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzaldehyde, 5-methoxy-2-(octyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 5-methoxy-2-(octyloxy)- involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, making it effective against certain fungal pathogens. The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 2-methoxy-:
Benzaldehyde, 2-hydroxy-5-methoxy-: Known for its antifungal properties, it has a hydroxyl group instead of an octyloxy group.
Uniqueness
Benzaldehyde, 5-methoxy-2-(octyloxy)- is unique due to the presence of both methoxy and octyloxy groups, which confer distinct chemical and biological properties. Its ability to disrupt cellular antioxidation systems sets it apart from other benzaldehyde derivatives .
Propriétés
Numéro CAS |
403507-39-1 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
5-methoxy-2-octoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-11-19-16-10-9-15(18-2)12-14(16)13-17/h9-10,12-13H,3-8,11H2,1-2H3 |
Clé InChI |
MNUQEIMAUSYPLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


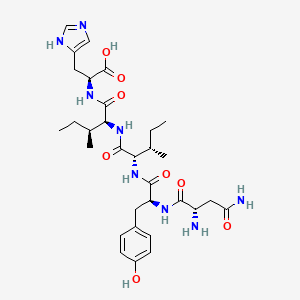
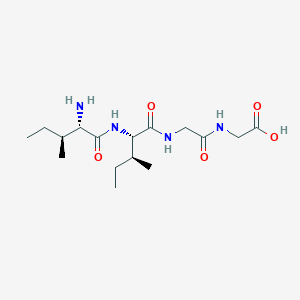
![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)

![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)

![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
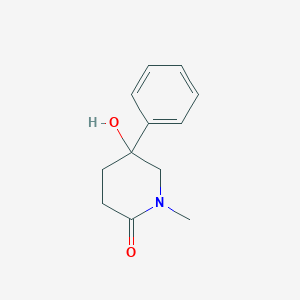
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
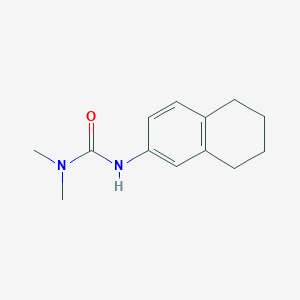
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
